molecular formula C10H12ClNO3 B1309022 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid CAS No. 773125-23-8

3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid

Cat. No.: B1309022
CAS No.: 773125-23-8
M. Wt: 229.66 g/mol
InChI Key: JTMCTXSKEUTZNI-UHFFFAOYSA-N
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Description

3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol It is a derivative of propanoic acid, featuring an amino group, a chloro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the corresponding amine.

    Hydrolysis: The final step involves hydrolysis of the amine to produce this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or other strong bases.

Major Products:

Scientific Research Applications

3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    3-(4-Methoxyphenyl)propanoic acid: Similar structure but lacks the amino and chloro groups.

    3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the methoxy group.

    3-(3-Chloro-4-methoxyphenyl)propionic acid: Similar structure but lacks the amino group

Uniqueness: 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid is unique due to the presence of both an amino group and a chloro-substituted aromatic ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-15-9-3-2-6(4-7(9)11)8(12)5-10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMCTXSKEUTZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424440
Record name 3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773125-23-8
Record name 3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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